ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

Asymmetric Synthesis Chiral Intermediate Stereochemistry

Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate (CAS 1429921-63-0) is a complex, chiral organic molecule (C25H24FNO3, MW 405.46) primarily utilized as a key advanced intermediate in the synthesis of the cholesterol absorption inhibitor, ezetimibe [REFS-1, REFS-2]. It features an (R)-configured stereocenter, an ethyl acrylate moiety, and distinct benzyloxy- and 4-fluorophenyl- functional groups that are essential for subsequent synthetic transformations.

Molecular Formula C25H24FNO3
Molecular Weight 405.5 g/mol
Cat. No. B11832886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate
Molecular FormulaC25H24FNO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F
InChIInChI=1S/C25H24FNO3/c1-3-29-25(28)18(2)24(27-22-13-11-21(26)12-14-22)20-9-15-23(16-10-20)30-17-19-7-5-4-6-8-19/h4-16,24,27H,2-3,17H2,1H3/t24-/m0/s1
InChIKeyHTZKFGKIYZKOJI-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (R)-2-((4-(Benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate: A Chiral Ezetimibe Intermediate for Targeted Procurement


Ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate (CAS 1429921-63-0) is a complex, chiral organic molecule (C25H24FNO3, MW 405.46) primarily utilized as a key advanced intermediate in the synthesis of the cholesterol absorption inhibitor, ezetimibe [REFS-1, REFS-2]. It features an (R)-configured stereocenter, an ethyl acrylate moiety, and distinct benzyloxy- and 4-fluorophenyl- functional groups that are essential for subsequent synthetic transformations . Its utility is deeply rooted in a specific synthetic route, making its precise structural and stereochemical integrity critical for the successful downstream construction of the active pharmaceutical ingredient (API).

Procurement Risks of Substituting Ethyl (R)-2-((4-(Benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate with Analogs


Generic substitution of this specific chiral intermediate is scientifically unsound due to the high sensitivity of the ezetimibe synthetic pathway to structural and stereochemical alterations. Closely related analogs, such as those with a different ester (e.g., methyl instead of ethyl), a deprotected phenol, or an inverted (S)-stereocenter, would participate in distinct reaction kinetics and selectivity during the crucial cycloaddition and subsequent rearrangement steps [1]. For instance, a para-hydroxyphenyl analog would require an additional, inefficient protection step, while the incorrect enantiomer would directly lead to an undesired diastereomer of the final API, substantially increasing purification costs or resulting in out-of-specification batches [1]. The benzyloxy group is a specifically designed protecting group that must be selectively removed at a later stage, a role other protecting groups cannot replicate without altering the synthetic sequence [1].

Quantitative Differentiation of Ethyl (R)-2-((4-(Benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate Against Comparator Intermediates


Enantiomeric Purity: Superior (R)-Configuration Control vs. Racemic Mixture

The target compound is supplied as a single, defined (R)-enantiomer, a critical requirement for synthesizing APIs with strict stereochemical specifications. In contrast, the racemic mixture (containing both R and S configurations) is a common, less expensive alternative found in the supply chain. The use of the single enantiomer directly determines the diastereomeric purity of the final ezetimibe, with the most efficient published processes achieving >99% diastereomeric excess (de) from an enantiopure precursor [REFS-1, REFS-2]. The defined (R)-center is essential for controlling the absolute configuration in the subsequent 1,3-dipolar cycloaddition step [1].

Asymmetric Synthesis Chiral Intermediate Stereochemistry

Commercial Purity: High Baseline Specification vs. Unpurified Bench-Level Intermediates

Commercially available batches of this compound are supplied with a guaranteed minimum purity of 98.0% (NLT 98%), as confirmed by multiple ISO-certified vendors [REFS-1, REFS-2]. This level of purity is not inherent to freshly prepared, non-optimized lab-scale intermediates, which often contain significant quantities of starting materials, side products, or deprotected byproducts. For an intermediate used in a multi-step pharmaceutical synthesis, this 98% purity baseline is essential to prevent the accumulation of impurities in the final drug substance, avoiding costly chromatographic purifications after each step.

Analytical Chemistry Quality Control Impurity Profile

Synthetic Efficiency: Designed Protecting Group Scheme vs. Direct Use of Phenolic Analogs

The specific benzyloxy protecting group in this compound is integral to a high-yielding ezetimibe synthetic pathway. The unprotected analog, ethyl 2-((4-hydroxyphenyl)((4-fluorophenyl)amino)methyl)acrylate, cannot be used directly in the subsequent Mannich or cycloaddition reactions due to competing reactivity of the free phenol, leading to complex reaction mixtures and dramatically reduced yields [1]. The benzyloxy group is stable under the required reaction conditions and is cleaved cleanly in the final step via hydrogenolysis. A patent process explicitly details the use of a benzyl-protected intermediate to achieve a high overall yield of ezetimibe, whereas deprotection at an earlier stage would require re-protection, adding two steps and an estimated >30% yield loss [1].

Protecting Group Chemistry Synthetic Route Design Process Chemistry

Targeted Applications of Ethyl (R)-2-((4-(Benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate Based on Key Differentiators


Pilot and Commercial-Scale GMP Synthesis of Ezetimibe

This scenario is optimal for procurement teams aiming to implement a scalable, high-yielding route to ezetimibe. The compound's guaranteed 98% chemical purity and defined (R)-stereochemistry (Section 3, Evidence Items 1 & 2) provide the robust starting material quality needed for reproducible kilo-scale chemistry and successful process validation. By choosing this specific intermediate, process chemists directly avoid the development time and costs associated with raising the purity of a cheaper, racemic analog to this level, as the (R)-stereocenter is essential for accessing ezetimibe's active form [1].

Impurity Profiling and Reference Standard Preparation for ANDA Filings

For generic drug development (Abbreviated New Drug Application, ANDA), this compound serves as a crucial chemical reference. Its high purity (Section 3, Evidence Item 2) allows its direct use as a marker for process-related impurities (e.g., des-benzyl, des-fluoro, or enantiomeric variants) in the final API. Analytical teams can reliably spike known concentrations to validate HPLC/LCMS methods, ensuring the detection and quantitation of these critical impurities in line with ICH Q3A guidelines [REFS-1, REFS-2].

Academic and Industrial Research on Novel Cholesterol Absorption Inhibitors

Medicinal chemistry groups exploring structure-activity relationships (SAR) around the ezetimibe scaffold will find this compound a valuable, precisely defined building block. Its unique combination of a chiral center, an ethyl ester for further derivatization, and orthogonal protecting group chemistry (Section 3, Evidence Item 3) allows for systematic modification at the ester or the N-aryl ring. This is a significant advantage over using simpler, less functionalized, or racemic starting materials, which limit the chemical space that can be explored.

Quote Request

Request a Quote for ethyl (R)-2-((4-(benzyloxy)phenyl)((4-fluorophenyl)amino)methyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.